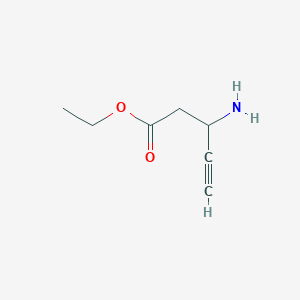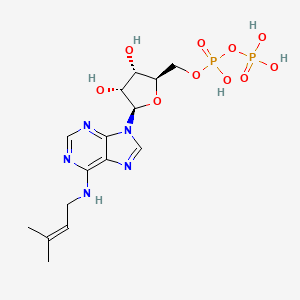
N(6)-(dimethylallyl)adenosine 5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(6)-(dimethylallyl)adenosine 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is a purine ribonucleoside 5'-diphosphate and an adenosine 5'-phosphate. It derives from an ADP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-).
科学研究应用
Enzymatic Modification of tRNAs
DMAPP acts as a substrate for the enzyme dimethylallyl diphosphate:tRNA dimethylallyltransferase, which catalyzes the alkylation of the exocyclic amine of adenosine in certain tRNAs. This modification plays a crucial role in the function of tRNAs in protein synthesis. Research by Soderberg and Poulter (2001) on Escherichia coli DMAPP-tRNA transferase highlighted the enzyme's interaction with DMAPP and its substrates, providing insights into the molecular mechanisms of tRNA modification (Soderberg & Poulter, 2001).
Self-Association and Interaction in Aqueous Solutions
The self-association properties of adenine nucleotides, including DMAPP, have been studied to understand their behavior in aqueous solutions. Peral and Gallego (2000) investigated the self-organization of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in relation to concentration and pH, providing insights into the potential self-association tendencies of DMAPP in biological systems (Peral & Gallego, 2000).
Molecularly Imprinted Polymers for Biomarker Separation
A novel approach for assessing adenosine 5'-triphosphate (ATP) utilizing molecularly imprinted polymers on polystyrene nanoparticles showcases potential applications for DMAPP in the selective recognition and separation of biomarkers from complex biological matrices. Jadda et al. (2019) demonstrated this technique, highlighting its utility in pharmaceutical and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).
Role in Metabolic Dysfunction and Critical Illness
DMAPP and its derivatives, such as poly(adenosine 5′-diphosphate) ribose, have been implicated in metabolic dysfunction during critical illness. Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to oxidative stress, indicating a potential area of research for DMAPP in understanding cellular metabolic dysfunction and organ damage in critical conditions (Liaudet, 2002).
Terpene Biosynthetic Pathway
DMAPP is a key precursor in the biosynthesis of terpenes, which are important for various biological functions and industrial applications. Studies on the nonmevalonate terpene biosynthetic pathway, such as the work by Rohdich et al. (2002), elucidate the metabolic roles of enzymes like IspH (LytB) in converting precursors to isopentenyl diphosphate and dimethylallyl diphosphate, underscoring the importance of DMAPP in this process (Rohdich et al., 2002).
属性
产品名称 |
N(6)-(dimethylallyl)adenosine 5'-diphosphate |
|---|---|
分子式 |
C15H23N5O10P2 |
分子量 |
495.32 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI 键 |
VXMXKDAHJURHEN-SDBHATRESA-N |
手性 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
规范 SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



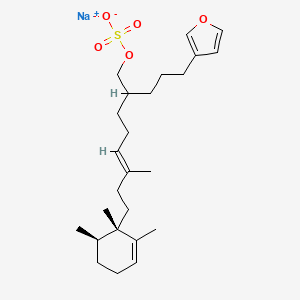
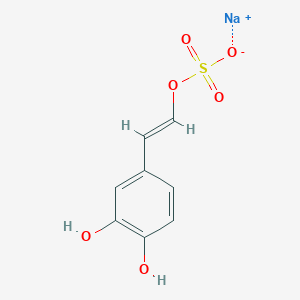
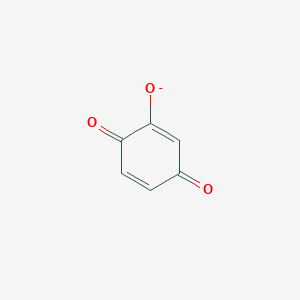
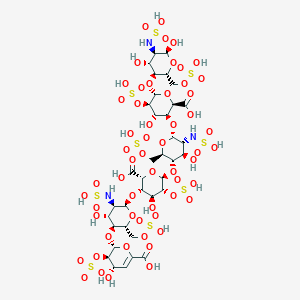
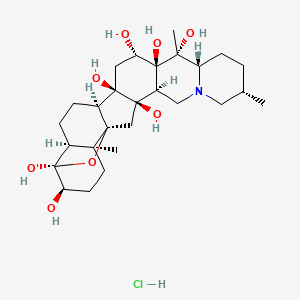
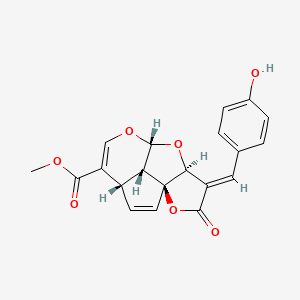
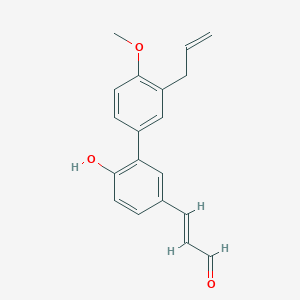
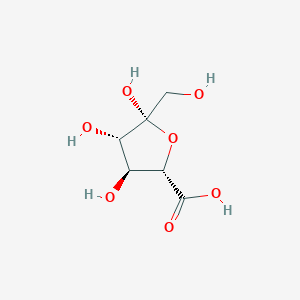
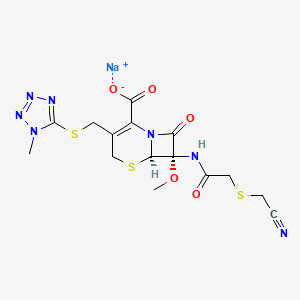
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
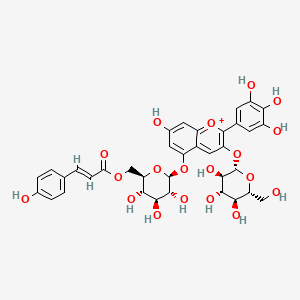
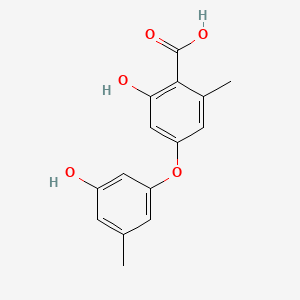
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)
